molecular formula C10H11NO B14563663 7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine CAS No. 61612-01-9

7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine

Cat. No.: B14563663
CAS No.: 61612-01-9
M. Wt: 161.20 g/mol
InChI Key: HZYQPTDLWIFNMF-UHFFFAOYSA-N
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Description

7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine can be achieved through a base-catalyzed cascade reaction. This involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst . The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and elimination to form the desired dihydrofuro[2,3-b]pyridine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce dihydrofuro[2,3-b]pyridine derivatives.

Scientific Research Applications

7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine exerts its effects is not fully understood. it is believed to interact with molecular targets such as nicotinic receptors, influencing various biological pathways. The compound’s structure allows it to mimic or inhibit the action of natural ligands, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar fused ring system but lacks the ethyl and methylidene substituents.

    2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with a pyrrole ring instead of a furan ring.

Uniqueness

7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity

Properties

CAS No.

61612-01-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

7-ethyl-6-methylidenefuro[2,3-b]pyridine

InChI

InChI=1S/C10H11NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,2-3H2,1H3

InChI Key

HZYQPTDLWIFNMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C=CC2=C1OC=C2

Origin of Product

United States

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